molecular formula C6H2BrCl2N3 B11850317 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine

3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine

Numéro de catalogue: B11850317
Poids moléculaire: 266.91 g/mol
Clé InChI: SXEDYPWIIRFRFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine is a multifunctional heterocyclic scaffold of significant interest in fragment-based drug discovery (FBDD) and medicinal chemistry research. This compound serves as a privileged core structure due to its structural resemblance to purine bases, allowing it to mimic adenine and guanine in interactions with biological targets . The presence of three distinct halogen substituents (Bromo at C3, Chloro at C4 and C6) provides orthogonal synthetic handles for selective elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi coupling, enabling systematic exploration of chemical space around the core scaffold . Pyrazolopyridine derivatives are investigated for their diverse pharmacological profiles, including potential as kinase inhibitors, anticancer agents, and treatments for central nervous system disorders . The specific substitution pattern on this compound allows researchers to vectorially functionalize the molecule at multiple points, a critical strategy for optimizing potency and drug-like properties during hit-to-lead optimization campaigns . This product is intended for chemical synthesis and research applications only. Intended Use: For Research Use Only (RUO). Not for diagnostic or therapeutic use. Not for human or veterinary use. Handling and Storage: Store in a cool, dry place. Protect from light.

Propriétés

Formule moléculaire

C6H2BrCl2N3

Poids moléculaire

266.91 g/mol

Nom IUPAC

3-bromo-4,6-dichloro-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H2BrCl2N3/c7-5-4-2(11-12-5)1-3(8)10-6(4)9/h1H,(H,11,12)

Clé InChI

SXEDYPWIIRFRFQ-UHFFFAOYSA-N

SMILES canonique

C1=C(N=C(C2=C(NN=C21)Br)Cl)Cl

Origine du produit

United States

Méthodes De Préparation

Reagents and Reaction Conditions

The reaction begins by dissolving phosphorus tribromide in a non-polar solvent (e.g., dichloromethane) at 0–50°C. Bromine is added dropwise to generate an active brominating agent, likely PBr₅ or HBr, which facilitates electrophilic substitution. After 0.5–3 hours, 2-(3-chloro-2-pyridyl)-5-pyrazolone-3-carboxylate is introduced, and the mixture is heated to 20–80°C to complete the bromination and cyclization.

Work-Up and Yield

Post-reaction, the crude product is washed with water to remove residual acids and purified via solvent evaporation. This method achieves yields exceeding 85% with a purity of ≥95%, as validated by NMR and HPLC. The avoidance of highly toxic tribromophosphine oxide (POBr₃) enhances its industrial viability.

Comparative Analysis of Preparation Methods

Parameter PBr₃/Br₂ Method Carbonyl Insertion
Reagents PBr₃, Br₂Pd(OAc)₂, CO, NBS
Reaction Time 3–5 hours8–12 hours
Yield 85–90%70–80%
Scalability HighModerate
Toxicity Concerns Moderate (HBr release)Low (catalyst recycling)

The PBr₃/Br₂ method offers superior yield and shorter reaction times, making it preferable for large-scale production. Conversely, the carbonyl insertion route provides better control over regioselectivity, critical for pharmaceutical applications.

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates during carbonyl insertion but complicate purification. Switching to acetone-water mixtures reduces environmental impact without compromising yield .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures .

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazolo[3,4-b]pyridine derivatives, including 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine. These compounds have demonstrated cytotoxic activity against various cancer cell lines. For instance, research indicates that modifications at specific positions on the pyrazole ring enhance their efficacy against breast cancer cells, showing promising results in both in vitro and in vivo models .

Kinase Inhibition
The compound serves as an important pharmaceutical intermediate for synthesizing kinase inhibitors. Kinases are crucial for many cellular processes, and their dysregulation is often implicated in cancer. The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives is particularly noted for its ability to inhibit specific kinases involved in tumor growth and progression . This makes this compound a valuable scaffold in drug design.

Synthetic Applications

Synthesis of Complex Molecules
this compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore diverse substitution patterns that can lead to novel compounds with tailored biological activities. The compound's synthesis typically involves mild reaction conditions that facilitate high yields and straightforward post-reaction processing .

Material Science

Potential in Organic Electronics
Emerging research suggests that pyrazolo[4,3-c]pyridine derivatives may have applications in organic electronics due to their electronic properties. The incorporation of halogens such as bromine and chlorine can influence the electronic characteristics of these compounds, making them suitable candidates for use in organic semiconductors or photovoltaic devices .

Case Study 1: Antitumor Efficacy

A study published in 2022 evaluated a series of pyrazolo[3,4-b]pyridines for their anticancer properties. The most potent analogs showed IC50 values in the low micromolar range against breast cancer cell lines without affecting normal cells. The study concluded that these compounds could serve as leads for developing new anticancer therapies .

Case Study 2: Kinase Inhibitors Development

Research highlighted the synthesis of various kinase inhibitors based on the pyrazolo scaffold. The study demonstrated that derivatives of this compound exhibited significant activity against specific kinases associated with cancer progression. This underscores the importance of this compound in drug discovery efforts targeting kinase-related pathways .

Mécanisme D'action

The mechanism of action of 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine varies depending on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to the active site of the target protein, thereby modulating its activity. The compound can interact with various molecular targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels .

Comparaison Avec Des Composés Similaires

Structural Analogs and Similarity Indices

The table below highlights key structural analogs and their similarity scores (based on PubChem and CAS data):

Compound Name CAS Number Substituents Similarity Index Key Differences
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine 944401-69-8 Br, Cl (positions 3,4,6) 0.91 Pyrimidine ring instead of pyridine
5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine 929617-30-1 Br (C-5), CH₃ (C-3) 0.66 Methyl substitution reduces electrophilicity
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride 2460757-28-0 Saturated pyridine ring 0.60 Reduced aromaticity alters reactivity
4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine 1256794-28-1 Cl (C-4,6) 0.85 Absence of Br reduces steric bulk

Key Observations :

  • The highest similarity (0.91) is observed with pyrazolo[3,4-d]pyrimidine derivatives, where the pyridine ring is replaced by pyrimidine .
  • Methyl or saturated ring analogs exhibit lower similarity due to altered electronic and steric profiles .

Comparison of Reactivity :

  • Bromo and chloro substituents enhance SNAr reactivity compared to methylated analogs, enabling downstream functionalization .
  • Saturated derivatives (e.g., tetrahydro-pyrazolo[4,3-c]pyridines) require reductive steps, limiting scalability .

Activité Biologique

3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and drug development. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H2_2BrCl2_2N3_3
  • Molecular Weight : 266.91 g/mol
  • CAS Number : 1797506-88-7

The primary biological activity of this compound is linked to its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, disrupting its function and leading to significant reductions in cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties :
    • Long-term exposure has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cancer cell lines .
    • The compound has shown effectiveness against multiple types of cancer by targeting specific signaling pathways involved in tumor growth.
  • Antibacterial Activity :
    • Preliminary studies suggest potential antibacterial properties, although detailed mechanisms remain under investigation.

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in various cancer models. A summary of key findings is presented in the table below:

StudyCell LineConcentration (µg/ml)Effect
K56210 - 50Induction of apoptosis
Hep 3B20 - 30Cell cycle arrest
MCF725Reduced proliferation

Animal Models

Dosage effects were evaluated in animal models, revealing that lower doses effectively inhibit tumor growth while minimizing toxicity. The compound's pharmacokinetics indicate it is metabolized primarily in the liver through phase I and phase II reactions.

Case Studies

Recent studies have highlighted the compound's role in targeted cancer therapies. For instance:

  • A study published in Pharmaceutical Research reported that this compound significantly reduced tumor size in xenograft models when administered at optimal dosages .

Q & A

What are the established synthetic routes for 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine?

The synthesis typically involves halogenation and ring-closing strategies. A common approach starts with pyridine derivatives functionalized with aldehyde groups, which undergo cyclization with hydrazine derivatives. For example, 4,6-dichloropyridine-3-carbaldehyde can react with hydrazine under basic conditions (e.g., N,N-diisopropylethylamine in dimethylacetamide at 80°C) to form the pyrazolo[4,3-c]pyridine core. Subsequent bromination at the 3-position is achieved using brominating agents like NBS or HBr in acidic media . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products, such as over-halogenated analogs .

How is the structural integrity of this compound validated post-synthesis?

Characterization relies on NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm substitution patterns and mass spectrometry (HRMS or LC-MS) to verify molecular weight. For instance, in related pyrazolo[4,3-c]pyridines, diagnostic NMR signals include downfield-shifted protons adjacent to electronegative substituents (e.g., Cl at C4/C6 and Br at C3). X-ray crystallography is employed for unambiguous confirmation of regiochemistry, as seen in analogs like 4-Methyl-1H-pyrazolo[4,3-c]pyridine . Purity is assessed via HPLC with UV detection at λ ~254 nm .

What factors influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at C3 is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings due to its position on the electron-deficient pyridine ring. However, steric hindrance from adjacent chlorine atoms (C4/C6) may reduce reaction efficiency. Catalytic systems like Pd₂(dba)₃/XPhos in toluene at 100°C are effective for aryl amination, as demonstrated in the synthesis of N-(3-chloro-4-fluorophenyl)-pyrazolo derivatives . Solvent polarity and base choice (e.g., Cs₂CO₃ vs. K₃PO₄) significantly impact yields .

How do substituent positions affect the biological activity of pyrazolo[4,3-c]pyridine derivatives?

The 3-Bromo-4,6-dichloro substitution pattern enhances electrophilicity, making it a candidate for covalent inhibition. For example, pyrazolo[4,3-c]pyridines with halogen substituents at C3/C4/C6 exhibit potent EGFR inhibition due to improved target binding affinity compared to analogs with methyl or amino groups . Chlorine at C4/C6 increases metabolic stability by resisting oxidative degradation, while bromine at C3 allows further functionalization via cross-coupling .

What analytical challenges arise when comparing biological activity data across structurally similar analogs?

Contradictions often stem from substituent positional isomerism and assay variability . For instance, this compound may show higher kinase inhibition than its 3-chloro-4-bromo isomer due to differences in halogen electronegativity and steric effects . Standardizing assay conditions (e.g., ATP concentration in kinase assays) and using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) mitigate discrepancies .

What strategies are employed to enhance the solubility of this compound in biological assays?

Due to its high hydrophobicity, co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) are used. Alternatively, pro-drug approaches, such as introducing phosphate groups at the N1 position, improve aqueous solubility without compromising activity. Structural analogs with sulfonamide moieties (e.g., pyrazolo[4,3-c]pyridine sulfonamides) demonstrate enhanced solubility while retaining inhibitory potency against carbonic anhydrase isoforms .

How can computational methods guide the design of derivatives based on this scaffold?

Docking studies (e.g., AutoDock Vina) predict binding modes to targets like EGFR or PEX14-PEX5. For example, the bromine atom at C3 in 3-Bromo-4,6-dichloro derivatives forms halogen bonds with kinase hinge regions, as validated in pyrazolo[4,3-c]pyridine-based PPI inhibitors . QSAR models correlate substituent electronic parameters (Hammett σ) with activity, guiding prioritization of synthetic targets .

What are the key considerations for scaling up the synthesis of this compound?

Optimizing catalyst loading (e.g., reducing Pd₂(dba)₃ from 5 mol% to 2 mol%) and switching from batch to flow chemistry improve cost-efficiency. Work-up procedures must address halogenated byproducts; for instance, quenching bromination reactions with NaHSO₃ minimizes residual HBr . Purification via column chromatography is often replaced with recrystallization (e.g., using EtOH/H₂O) for large-scale batches .

How does this compound interact with cytochrome P450 enzymes?

This compound acts as a mechanism-based inhibitor of CYP3A4, forming a reactive intermediate that covalently modifies the heme group. Comparative studies with 4-Methyl-1H-pyrazolo[4,3-c]pyridine show that electron-withdrawing substituents (Cl/Br) increase inhibition potency but reduce isoform selectivity . Metabolite identification via LC-MS/MS reveals oxidative debromination as a primary detoxification pathway .

What advanced applications exist for this scaffold beyond kinase inhibition?

Recent studies highlight its use in protein-protein interaction (PPI) inhibition . For example, pyrazolo[4,3-c]pyridine derivatives disrupt the PEX14-PEX5 interaction in Trypanosoma brucei by occupying a hydrophobic pocket, with IC₅₀ values <1 µM . The halogenated scaffold also serves as a precursor for radiopharmaceuticals (e.g., ⁶⁸Ga-labeled tracers) targeting tumor-associated receptors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.